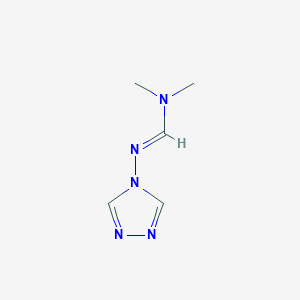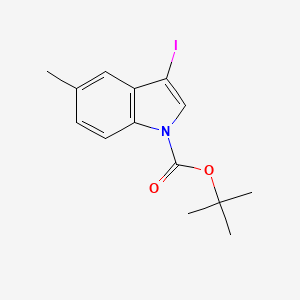
3,3-Dimethyl-6-nitroindolin-2-one
Overview
Description
3,3-Dimethyl-6-nitroindolin-2-one is a chemical compound with the molecular formula C10H10N2O3 . It has a molecular weight of 206.2 and is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact mass is 206.06900 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 206.19800 . The exact mass is 206.06900 . The LogP value, which represents the compound’s lipophilicity, is 2.43280 .Scientific Research Applications
Photochromic Properties
3,3-Dimethyl-6-nitroindolin-2-one has been explored for its photochromic properties. For example, a study by Gal'bershtam et al. (1977) synthesized various photochromic compounds with 3,3-dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes, finding that certain substituents increased the rate of dark decolorization without significantly affecting spectral characteristics (Gal'bershtam et al., 1977).
Photolabile Precursors for Carboxylic Acids
Papageorgiou and Corrie (2000) investigated 1-acyl-7-nitroindolines, which can serve as photolabile precursors for carboxylic acids. Their photolysis in aqueous solutions yields carboxylic acids and 7-nitrosoindoles, with modifications like 4-methoxy substitution enhancing photolysis efficiency (Papageorgiou & Corrie, 2000).
Synthesis of Aminoindoles
Yamashkin et al. (2010) focused on synthesizing aminoindoles, including the selective nitration of specific methyl- and phenylindoles to form 6-nitro derivatives, which are then reduced to aminoindoles. These compounds have potential applications in various chemical syntheses (Yamashkin et al., 2010).
Synthesis of Quinazolin-4(3H)-ones
Romero et al. (2013) described a one-pot procedure for synthesizing 2-(het)arylquinazolin-4(3H)-ones from 2-nitrobenzamides, showcasing a method that could utilize compounds related to this compound in the synthesis of heterocyclic compounds (Romero et al., 2013).
Antenna-sensitized Photorelease of Neuroactive Amino Acids
Papageorgiou, Ogden, and Corrie (2004) examined 1-acyl-7-nitroindolines for rapid release of neuroactive amino acids, such as L-glutamate, in biological experiments. They synthesized and evaluated an L-glutamate precursor, demonstrating efficient activation of neuronal glutamate ion channels upon photorelease (Papageorgiou, Ogden & Corrie, 2004).
Thermochromic Materials
Iqbal et al. (2022) synthesized spiropyrans using substituted 3,3-dimethyl-2-methyleneindoline and nitro-substituted o-hydroxy aromatic aldehydes, which were then encapsulated in silica nano-shells. These compounds exhibited thermochromic behavior, suggesting potential applications in colorimetric temperature indication (Iqbal et al., 2022).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3,3-dimethyl-6-nitroindolin-2-one, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
This compound, as an indolin-2-one-functionalized nitroimidazole, exhibits a dual mode of action . Firstly, it directly inhibits topoisomerase IV, an enzyme critical for bacterial DNA replication . Secondly, it undergoes reductive bioactivation, leading to the formation of damaging reactive species . This dual mode of action impairs resistance development .
Biochemical Pathways
The inhibition of topoisomerase iv and the generation of damaging reactive species suggest that it disrupts dna replication and induces dna damage, respectively .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By inhibiting topoisomerase IV and generating damaging reactive species, it disrupts bacterial DNA replication and induces DNA damage, leading to bacterial cell death .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335, and H412 . These statements indicate potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
3,3-dimethyl-6-nitro-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-10(2)7-4-3-6(12(14)15)5-8(7)11-9(10)13/h3-5H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVMMOAEEVKAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)[N+](=O)[O-])NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544513 | |
| Record name | 3,3-Dimethyl-6-nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100510-64-3 | |
| Record name | 3,3-Dimethyl-6-nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![L-Serine, N-[(2-propenyloxy)carbonyl]-](/img/structure/B3031978.png)
![2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3031979.png)

![2-[4-(Hexadecyloxy)phenyl]-3-(1-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-1,4-diol](/img/structure/B3031983.png)

![Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B3031986.png)



